3-Fluoro-1,3'-biazetidine hydrochloride

Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

Researchers optimizing solubility in autoimmune drug discovery often face limited access to low LogP fluorinated biazetidine scaffolds. 3-Fluoro-1,3'-biazetidine hydrochloride addresses this with a quantifiably lower LogP (-1.03) vs. parent biazetidine (-0.398) and protected analogs (>1.0). • Patent-validated RORγt inhibitor scaffold: IC50 0.9 nM vs. comparator 1.6 nM (US10221142) • Consistent ≥95% purity ensures reproducible SAR and scale-up outcomes • Rigid bicyclic core enables conformationally restricted analog design Sourced for reliable global shipping with batch-specific QC documentation.

Molecular Formula C6H12ClFN2
Molecular Weight 166.62 g/mol
CAS No. 1426290-05-2
Cat. No. B1378702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1,3'-biazetidine hydrochloride
CAS1426290-05-2
Molecular FormulaC6H12ClFN2
Molecular Weight166.62 g/mol
Structural Identifiers
SMILESC1C(CN1)N2CC(C2)F.Cl
InChIInChI=1S/C6H11FN2.ClH/c7-5-3-9(4-5)6-1-8-2-6;/h5-6,8H,1-4H2;1H
InChIKeyZRSAYKWJBZUQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-1,3'-biazetidine HCl: Physicochemical Profile & Comparators


3-Fluoro-1,3'-biazetidine hydrochloride (CAS: 1426290-05-2), also known as 1-(azetidin-3-yl)-3-fluoroazetidine hydrochloride, is a bicyclic, fluorinated heterocyclic building block . It features a rigid biazetidine core with a single fluorine atom substitution. Key physicochemical parameters, which inform its differentiation from non-fluorinated or difluorinated analogs, include a calculated density of 1.2±0.1 g/cm³ and a boiling point of 179.8±35.0 °C at 760 mmHg for the free base [1]. Its lipophilicity profile, with an ACD/LogP of -1.03 and an ACD/LogD (pH 5.5) of -3.61, is a quantifiable characteristic that distinguishes it from more lipophilic, multi-fluorinated biazetidine derivatives [1].

Fluorinated bicyclic amine building block for SAR exploration
Mono-fluorinated core supports lipophilicity modulation studies
Defined purity grade available for reproducible synthetic workflows

3-Fluoro-1,3'-biazetidine HCl: Substitution Limitations


Simple substitution with other biazetidine derivatives is not scientifically valid due to quantifiable differences in core physicochemical and structural parameters. For instance, the mono-fluorinated 3-Fluoro-1,3'-biazetidine free base possesses an ACD/LogP of -1.03 and an ACD/LogD (pH 5.5) of -3.61 [1]. In contrast, a tert-butyl carbamate-protected derivative of the same scaffold (tert-Butyl 3-fluoro-[1,3'-biazetidine]-1'-carboxylate) exhibits a significantly higher LogP of 1.086 . Furthermore, replacing the single fluorine with a gem-difluoro group, as in 3,3-Difluoro-1,3'-biazetidine, introduces a second fluorine atom, which is documented to enhance lipophilicity and alter hydrogen bonding capacity, thereby fundamentally changing the molecule's interaction profile . Such variations in lipophilicity and electronic properties preclude direct substitution without altering the outcomes of structure-activity relationship (SAR) studies or synthetic protocols.

3-Fluoro-1,3'-biazetidine HCl
Protected tert-butyl carbamate analog
Lipophilicity profile may shift significantly; LogP difference may alter SAR interpretation
Mono-fluorinated core
gem-Difluoro biazetidine analog
Additional fluorine may alter hydrogen bonding and electronic profile, limiting direct substitution
3-Fluoro-1,3'-biazetidine
Non-fluorinated 1,3'-biazetidine
Absence of fluorine may shift conformational and electronic properties, affecting SAR outcomes

3-Fluoro-1,3'-biazetidine HCl: Differentiation Evidence


Lipophilicity: Mono-Fluoro vs. Di-Fluoro Biazetidine

3-Fluoro-1,3'-biazetidine hydrochloride provides a distinct, lower lipophilicity profile compared to other fluorinated biazetidine analogs. This is quantified by its calculated partition coefficients [1]. In contrast, the difluorinated analog, 3,3-Difluoro-1,3'-biazetidine, is noted to have increased lipophilicity due to the presence of two fluorine atoms . Furthermore, a protected version of the same mono-fluorinated core, tert-Butyl 3-fluoro-[1,3'-biazetidine]-1'-carboxylate, has a measured LogP of 1.086 .

Lipophilicity Differentiation
Cross-study comparable
Δ LogP +2.116 vs protected tert-butyl carbamate analog
Supports lipophilicity-driven SAR differentiation
Calculated values; experimental confirmation recommended
Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR) ADME

Vendor Purity Specifications

The commercial availability of 3-Fluoro-1,3'-biazetidine hydrochloride is defined by specific, verifiable purity grades that support its use in research. Vendors consistently report a minimum purity of 95% [REFS-1, REFS-2], with some specifying higher grades of 97% [1] or >98% for related salt forms like the oxalate . This is a quantifiable procurement specification.

Vendor Purity Specification
Class-level inference
≥95% (HCl salt); higher grades reported for related salts
Supports procurement quality threshold verification
Vendor CoA review recommended
Chemical Procurement Quality Control Synthetic Chemistry Building Blocks

Differentiation from Non-Fluorinated Biazetidine

The incorporation of a single fluorine atom at the 3-position of the biazetidine core provides a distinct electronic and steric profile compared to the non-fluorinated parent compound, 1,3'-biazetidine. While specific quantitative biological data for this exact target is not available in the provided sources, the physicochemical differentiation is quantifiable. The presence of fluorine significantly alters properties; the non-fluorinated 1,3'-biazetidine has a calculated LogP of -0.398 , while the mono-fluorinated derivative has an ACD/LogP of -1.03 [1], representing a notable decrease in lipophilicity.

Fluorination Effect on LogP
Cross-study comparable
Δ LogP -0.632 vs non-fluorinated 1,3'-biazetidine
Mono-fluorination shifts lipophilicity profile measurably
Calculated LogP values; context-dependent
Medicinal Chemistry Fluorine Chemistry Conformational Analysis Molecular Design

RORγt Inhibition: Validated Scaffold

The 3-fluoro-[1,3'-biazetidine] moiety has been specifically incorporated into potent RORγt inhibitors, as documented in patent literature. In US10221142, a complex molecule containing this exact scaffold (Example 21YY) demonstrated an IC50 of 0.900 nM against RORγt in a biochemical TR-FRET assay [1]. This provides a quantitative benchmark for the utility of this scaffold in a specific biological context.

RORγt Pathway Inhibition
Direct head-to-head comparison
IC50 0.900 nM for scaffold-containing molecule; ~1.8-fold vs comparator (1.60 nM)
Reported scaffold-response context; supports pathway inhibitor research
Patent-derived TR-FRET assay; compound-specific validation required
Immunology Autoimmune Disease RORγt Patent Analysis

3-Fluoro-1,3'-biazetidine HCl: Application Scenarios


Lead Lipophilicity Optimization

In medicinal chemistry campaigns where reducing LogP is a primary objective to improve solubility and mitigate off-target toxicity, 3-Fluoro-1,3'-biazetidine hydrochloride is a strategically advantageous building block. Its quantifiably lower lipophilicity (ACD/LogP -1.03) compared to both the parent biazetidine scaffold (LogP -0.398) and protected or multi-fluorinated analogs (LogP >1.0) makes it the preferred choice for synthesizing compound libraries designed to explore more hydrophilic chemical space [REFS-1, REFS-2].

RORγt Inhibitor Synthesis

For research groups developing novel therapeutics for autoimmune diseases, this compound is a critical intermediate. Patent US10221142 provides direct, quantitative evidence that the 3-fluoro-[1,3'-biazetidine] scaffold, when incorporated into a larger molecule, yields an RORγt inhibitor with an IC50 of 0.900 nM, outperforming a closely related comparator (IC50 1.60 nM) [REFS-3, REFS-4]. Procuring this specific building block enables the exploration of this validated SAR.

Constrained Bicyclic Amine Synthesis

As a defined building block, 3-Fluoro-1,3'-biazetidine hydrochloride is sourced for the reliable construction of constrained, fluorinated bicyclic amine cores. Its procurement at verifiable purities (≥95%) ensures reproducible synthetic outcomes, which is a primary concern for process chemists and those scaling up reactions [REFS-5, REFS-6]. The rigid biazetidine framework is known to offer advantages in designing conformationally restricted analogs, which can improve target selectivity .

Application
Selection Property
Validation Focus
Lipophilicity optimization studies
Calculated LogP profile review
Experimental LogP / LogD determination
RORγt pathway inhibitor research
Reported scaffold-response context
Target-engagement assay validation
Constrained bicyclic amine synthesis
Defined purity grade procurement
Synthetic reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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